1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, making it a valuable intermediate in various chemical reactions and applications. The presence of both fluorine and iodine atoms in its structure imparts unique chemical properties that are exploited in different scientific and industrial contexts.
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoroethylation of pyrazole derivatives using difluoromethylation reagents. The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring . Industrial production methods may involve the use of hypervalent iodine reagents to achieve the desired substitution on the pyrazole ring .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the iodine atom or the carboxylic acid group.
Substitution: The iodine atom in the compound is a good leaving group, making it suitable for nucleophilic substitution reactions.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while cross-coupling reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoroethyl group enhances the compound’s lipophilicity and acidity, allowing it to interact with specific molecular targets. The iodine atom serves as a reactive site for substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-4-chloro-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazole-5-carboxylic acid: The presence of a bromine atom provides different reactivity patterns compared to iodine.
1-(2,2-Difluoroethyl)-4-fluoro-1H-pyrazole-5-carboxylic acid: The fluorine atom substitution results in different chemical properties and applications.
The uniqueness of this compound lies in its combination of difluoroethyl and iodine substituents, which impart distinct reactivity and stability, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLFQRJACUBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C(=O)O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787916-50-0 |
Source
|
Record name | 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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